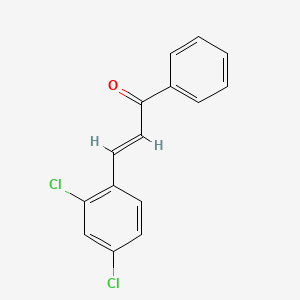

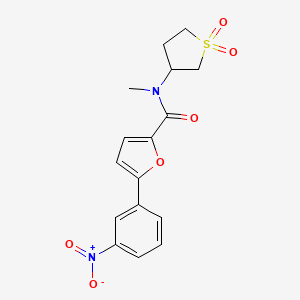

N-(2-羟基-2-苯基丙基)-2-(4-(异丙硫基)苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

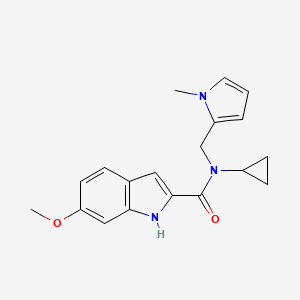

The compound "N-(2-hydroxy-2-phenylpropyl)-2-(4-(isopropylthio)phenyl)acetamide" is a derivative of N-(2-hydroxyphenyl)acetamide, which has been studied for its potential anti-inflammatory and anti-arthritic properties. The research indicates that derivatives of N-(2-hydroxyphenyl)acetamide can have significant biological activities, including the inhibition of inflammation-related cytokines and reactive oxygen species (ROS) in animal models .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including alkylation, chloroacetylation, esterification, and transesterification processes. For instance, N-aryl-N-isopropyl-2-hydroxyacetamides, which are important intermediates for pesticides, were synthesized through a multi-step process starting from arylamines. This process included N-alkylation with acetone, followed by chloroacetylation and subsequent reactions to yield the final product . Similarly, silylated derivatives of N-(2-hydroxyphenyl)acetamide were prepared by reacting the parent compound with chlorotrimethylsilane and other reagents to yield new compounds with distinct structures .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including NMR, FTIR, and X-ray crystallography. For example, the structure of silylated derivatives was investigated using these methods, providing insights into the molecular configurations and the nature of the substituents . Additionally, the molecular docking analysis of an anticancer drug derivative revealed the presence of intermolecular hydrogen bonds, which could be crucial for its biological activity .

Chemical Reactions Analysis

The chemical reactivity of these compounds has been studied using different theoretical and experimental approaches. For instance, the electronic and biological interactions of N-[4-(Ethylsulfamoyl)phenyl]acetamide with polar liquids were investigated using the Gaussian 16 W DFT tool, revealing insights into the compound's reactivity in different solvation environments . Furthermore, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes resulted in the formation of silaheterocyclic compounds, demonstrating the compound's reactivity towards silylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their vibrational spectroscopic assignment and electronic behavior, have been characterized using quantum computation and NBO methods. These studies provide a deeper understanding of the intramolecular interactions and the stability of the compounds under various conditions . Additionally, the dynamic NMR properties of certain derivatives have been explored, revealing interesting features such as the energy barriers for proton exchange processes .

科学研究应用

化学选择性合成和药物开发

N-(2-羟基苯基)乙酰胺衍生物已被探索其化学选择性合成过程,突出它们作为抗疟疾药物和其他治疗剂中间体的潜力。例如,使用固定化脂肪酶已实现对2-氨基酚的化学选择性单乙酰化,指向了用于合成复杂分子的环保和高效方法(Magadum & Yadav, 2018)。

抗炎和抗关节炎特性

对N-(2-羟基苯基)乙酰胺类似物的研究显示出有希望的抗关节炎和抗炎活性。涉及动物模型的研究表明,这些化合物可以有效减少佐剂诱导性关节炎中的炎症标志物和症状,暗示了这些化合物在治疗炎症性疾病中的潜在应用(Jawed et al., 2010)。

光催化降解和环境影响

对与N-(2-羟基-2-苯基丙基)-2-(4-(异丙硫基)苯基)乙酰胺结构相关的对乙酰氨基酚的光催化降解进行了研究,以解决环境污染问题。在紫外光下使用TiO2纳米颗粒的研究已经证明了对乙酰氨基酚的有效降解,突显了减少制药污染对环境影响的方法(Jallouli et al., 2017)。

抗癌活性

新型N-(1-(3-羟基-4-苯氧基苯基)-3-氧代-3-苯基丙基)乙酰胺已被合成并评估其对各种癌细胞系的抗癌活性。这些研究为开发靶向抗癌疗法奠定了基础,说明了这些化合物在药物化学和药物发现中的重要性(Khade et al., 2019)。

属性

IUPAC Name |

N-(2-hydroxy-2-phenylpropyl)-2-(4-propan-2-ylsulfanylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2S/c1-15(2)24-18-11-9-16(10-12-18)13-19(22)21-14-20(3,23)17-7-5-4-6-8-17/h4-12,15,23H,13-14H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYXOMZJTGHEDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NCC(C)(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-phenylpropyl)-2-(4-(isopropylthio)phenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

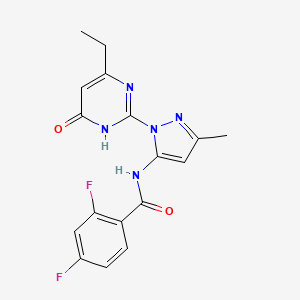

![2-(2-anilino-2-oxoethyl)-N-(sec-butyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2508652.png)

![8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2508662.png)

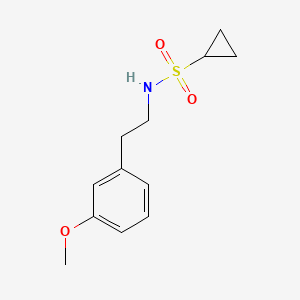

![ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2508663.png)

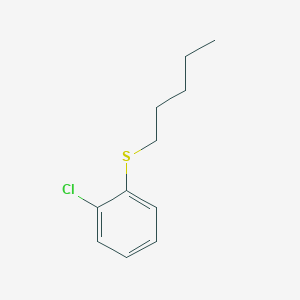

![1-(3-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]oxy}pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2508668.png)

![ethyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2508669.png)